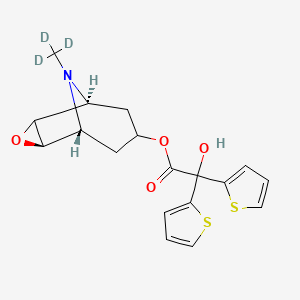

Scopine Di(2-thienylglycolate)-D3

Description

Properties

Molecular Formula |

C18H19NO4S2 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

[(1S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16?/m1/s1/i1D3 |

InChI Key |

VPJFFOQGKSJBAY-CSJLUHKSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1C3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation

Established Synthetic Pathways for Scopine (B3395896) Di(2-thienylglycolate)

The formation of the non-deuterated parent compound, Scopine Di(2-thienylglycolate), is a critical precursor and a well-documented process in pharmaceutical chemistry. google.comgoogle.com It serves as a key intermediate in the synthesis of other complex molecules. wipo.int

The most direct method for synthesizing Scopine Di(2-thienylglycolate) is through the transesterification of a di(2-thienyl)glycolic acid ester with scopine. google.comgoogleapis.com This reaction typically involves reacting scopine with methyl di(2-thienyl)glycolate in the presence of a strong base. google.comgoogleapis.com The reaction is generally carried out in an organic solvent such as toluene (B28343), xylene, or heptane, and in some cases, in a melt without a solvent. google.comgoogleapis.com A variety of strong bases can be employed to facilitate the reaction, including metallic sodium, sodium hydride, sodium methoxide, or sodium ethoxide. google.comgoogleapis.com

The process involves the nucleophilic attack of the hydroxyl group of scopine on the carbonyl carbon of the methyl di(2-thienyl)glycolate, leading to the displacement of the methoxy group and the formation of the desired ester. The use of a strong base is crucial for deprotonating the scopine hydroxyl group, thereby increasing its nucleophilicity.

An alternative synthetic route involves a stepwise approach starting from tropenol. google.comgoogle.com In this pathway, tropenol is first reacted with methyl di(2-thienyl)glycolate in the presence of a base like sodium hydride to form the tropenol ester intermediate. google.comgoogle.com This intermediate is then isolated and subjected to an oxidation step. The oxidation, using reagents such as vanadium dioxide and hydrogen peroxide, converts the double bond in the tropenol moiety into an epoxide, yielding the final scopine ester product. google.comgoogle.com This multi-step process allows for the purification of intermediates, which can lead to a final product with high purity. googleapis.com Another described method involves the reaction of scopine with derivatives of oxalic acid as an initial step. google.comwipo.int

Significant effort has been directed towards optimizing the reaction conditions to maximize the yield and purity of Scopine Di(2-thienylglycolate). googleapis.com Key parameters that are manipulated include the choice of base, solvent, reaction temperature, and pressure. For instance, using sterically hindered bases, such as sodium tert-butoxide or potassium tert-butoxide, in substoichiometric amounts has been shown to be effective. google.com

The reaction temperature is typically maintained between 50°C and 95°C. googleapis.com Operating at reduced pressure can help to remove the methanol (B129727) byproduct formed during transesterification, thus driving the equilibrium towards the product. google.comgoogleapis.com Post-reaction processing, which includes acidification, alkalization to liberate the free base, and extraction, is followed by crystallization from a suitable solvent like acetonitrile to isolate the product in high purity (often exceeding 99.0%). googleapis.com

Table 1: Optimization of Reaction Conditions for Scopine Di(2-thienylglycolate) Synthesis This is an interactive table. You can sort and filter the data.

| Base | Base Equiv. | Solvent | Temp. (°C) | Time (h) | Pressure | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Sodium methoxide | 1.0 | Toluene | 90 | 5 | 10-30 kPa | 21 | 98.71 |

| Sodium tert-pentoxide | 1.0 | Toluene | 70 | 4.5 | 30-40 kPa | 33 | - |

| Potassium tert-butoxide | 0.5 | Toluene | 70 | 5 | Normal | 9 | 99.08 |

| Sodium tert-butoxide | 0.5 | Toluene | 70 | 4 | 30-40 kPa | 69 | 99.30 |

Strategies for Site-Specific Deuterium (B1214612) (D3) Incorporation into Scopine Di(2-thienylglycolate)

The introduction of deuterium into a molecule like Scopine Di(2-thienylglycolate) is crucial for its use as an internal standard in quantitative mass spectrometry analyses. researchgate.netmdpi.com The "-D3" designation typically refers to the replacement of three hydrogen atoms with deuterium atoms on a single methyl group.

The most reliable method for introducing a stable D3 label is during the synthesis of the molecule itself. This involves using a deuterated reagent at a specific step to build the isotopic label into the molecular framework. For Scopine Di(2-thienylglycolate)-D3, a common strategy would involve the N-demethylation of the scopine moiety to produce norscopine. This norscopine precursor, or an ester thereof, can then be N-methylated using a deuterated methylating agent, such as iodomethane-D3 (CD3I) or dimethyl-D6 sulfate. This process re-forms the tertiary amine found in the final product but with a deuterated N-methyl group, thus creating the desired this compound. This synthetic approach ensures the deuterium label is in a stable, non-exchangeable position.

Hydrogen-deuterium exchange (HDX) is a chemical reaction where a hydrogen atom in a compound is replaced by a deuterium atom from a deuterium source, such as deuterium oxide (D2O). mdpi.comwikipedia.org This exchange can be facilitated by acid, base, or metal catalysts. mdpi.comwikipedia.org While HDX is a powerful technique, it is most readily applied to exchangeable protons, such as those on hydroxyl, amine, or amide groups. wikipedia.orgspringernature.com Protons on carbon atoms are generally non-exchangeable under standard conditions. wikipedia.org

For a molecule like Scopine Di(2-thienylglycolate), applying a deuterium exchange method directly to the final compound would likely only exchange the hydroxyl proton, which is labile and would readily exchange back in a protic solvent, making it unsuitable for a stable isotopic label. mdpi.comwikipedia.org Achieving a stable C-D bond through exchange on the final molecule would require harsh conditions that the complex ester might not survive. wikipedia.org Therefore, this method is generally not preferred for creating the specific and stable N-methyl-D3 label required for an internal standard.

Regio- and Stereoselectivity Challenges in Deuterated Synthesis

The synthesis of deuterated tropane (B1204802) alkaloids like this compound presents specific challenges in controlling regioselectivity and stereoselectivity.

Regioselectivity: The position of deuterium incorporation is critical. In the case of the di(2-thienyl)glycolate moiety, if the deuteration is performed on the thiophene (B33073) rings, controlling the specific site of deuteration can be challenging due to the multiple C-H bonds. The directing effects of substituents on the thiophene ring and the choice of deuteration reagent and reaction conditions are crucial for achieving high regioselectivity.

Stereoselectivity: Tropane alkaloids possess a characteristic bicyclic structure with multiple chiral centers. The esterification reaction between scopine and di(2-thienyl)glycolic acid must proceed with high stereocontrol to yield the desired diastereomer. The inherent stereochemistry of the scopine starting material guides the stereochemical outcome of the final product. However, the reaction conditions must be carefully optimized to prevent any epimerization at chiral centers. The stereoselective synthesis of tropane alkaloids often involves the use of chiral auxiliaries or catalysts to control the formation of specific stereoisomers.

| Challenge | Key Considerations | Potential Solutions |

| Regioselectivity | Directing effects of functional groups, choice of deuteration catalyst and solvent. | Use of directing groups, optimization of reaction conditions (temperature, pressure), selection of highly selective catalysts. |

| Stereoselectivity | Preservation of existing stereocenters, control of new stereocenter formation during esterification. | Use of stereochemically pure starting materials, mild reaction conditions to prevent epimerization, use of stereoselective catalysts. |

Process Analytical Chemistry for Monitoring Deuterated Synthesis

Process Analytical Chemistry (PAT) plays a vital role in ensuring the quality and consistency of deuterated pharmaceutical intermediates. Real-time monitoring of the synthesis of this compound allows for precise control over critical process parameters, leading to improved yield, purity, and isotopic enrichment.

Various PAT tools can be implemented to monitor different aspects of the synthesis:

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are invaluable for determining the degree and position of deuterium incorporation. Real-time NMR can track the progress of the deuteration and esterification reactions.

Mass Spectrometry (MS): Online MS can be used to monitor the formation of the product and any byproducts, as well as to confirm the isotopic distribution.

Infrared (IR) and Raman Spectroscopy: These techniques can monitor the disappearance of reactants and the appearance of the product by tracking characteristic vibrational modes. The C-D bond vibration provides a clear marker for deuterium incorporation.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): At-line or online HPLC can be used to monitor the reaction progress, determine the purity of the product, and quantify any impurities.

The data obtained from these PAT tools can be used to build kinetic models of the reaction, identify critical process parameters, and implement feedback control strategies to optimize the synthesis in real-time.

| Analytical Technique | Parameter Monitored | Application in Synthesis |

| NMR Spectroscopy | Isotopic enrichment, structural confirmation | Real-time monitoring of deuterium incorporation and reaction conversion. |

| Mass Spectrometry | Molecular weight, isotopic distribution | Confirmation of product identity and isotopic purity. |

| HPLC | Purity, impurity profile | Monitoring reaction completion and ensuring product quality. |

| FT-IR/Raman Spectroscopy | Functional group conversion | Tracking the disappearance of starting materials and the formation of the ester product. |

By integrating these advanced analytical technologies into the manufacturing process, the synthesis of this compound can be performed with a high degree of control and efficiency, ensuring the production of a high-quality, isotopically enriched intermediate for the synthesis of deuterated pharmaceuticals.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural analysis of organic molecules. For Scopine (B3395896) Di(2-thienylglycolate)-D3, a combination of ¹H, ¹³C, and ²H NMR experiments provides a complete picture of the molecular framework and confirms the successful incorporation of deuterium at the intended position.

¹H NMR spectroscopy is employed to analyze the proton environments within a molecule. In the case of Scopine Di(2-thienylglycolate)-D3, the molecular structure contains several distinct proton signals corresponding to the scopine bicycle, the ester linkage, and the two thienyl moieties.

A critical aspect of the ¹H NMR analysis for this compound is the confirmation of deuterium labeling. The 'D3' designation indicates that three hydrogen atoms have been replaced by deuterium. Based on its chemical formula (C₁₈H₁₆D₃NO₄S₂) and common synthetic labeling procedures, the deuteration site is the N-methyl group of the scopine core. clearsynth.com Consequently, the sharp singlet typically observed for the N-CH₃ protons in the unlabeled compound would be absent in the ¹H NMR spectrum of this compound. The integration of the remaining proton signals relative to a known internal standard would correspond to 16 protons, confirming the loss of the three methyl protons. This absence is a primary indicator of successful deuteration.

Interactive Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Notes |

| Thienyl-H | 7.0 - 7.5 | m (multiplet) | Six protons on the two thiophene (B33073) rings, exhibiting complex splitting patterns. |

| CH-O (Scopine) | ~5.0 | t (triplet) | Proton on the carbon bearing the ester group. |

| CH-O (Epoxide) | 3.0 - 3.5 | m (multiplet) | Protons of the epoxide ring within the scopine moiety. |

| CH-N (Scopine) | 3.0 - 3.5 | m (multiplet) | Protons on the carbons adjacent to the nitrogen atom. |

| Aliphatic CH₂ (Scopine) | 1.5 - 2.5 | m (multiplet) | Methylene protons of the scopine bicyclic system. |

| N-CD₃ | Not observed | N/A | The signal for the N-CH₃ group is absent due to deuterium labeling. |

| OH | Variable | s (singlet, broad) | The chemical shift is concentration and solvent dependent; can be confirmed by D₂O exchange. |

While ¹H NMR confirms the location of protons, ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon of the ester, the quaternary carbon bonded to the hydroxyl group, the aromatic carbons of the thienyl rings, and the aliphatic carbons of the scopine core.

The deuterium labeling at the N-methyl position has a noticeable effect on the ¹³C NMR signal for this carbon. Due to the spin (I=1) of the deuterium nucleus, the N-CD₃ carbon signal will appear as a 1:1:1 triplet. This multiplet provides direct evidence of the C-D bonds and confirms the labeling site, complementing the ¹H NMR data.

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Environment | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| C=O (Ester) | 170 - 175 | Carbonyl carbon. |

| Thienyl-C | 125 - 145 | Aromatic carbons of the two thiophene rings. |

| C-OH (Quaternary) | 75 - 85 | Carbon bearing the hydroxyl and two thienyl groups. |

| C-O (Scopine) | 65 - 75 | Carbon of the scopine ring attached to the ester oxygen. |

| Aliphatic C (Scopine) | 25 - 65 | Carbons of the scopine bicyclic system, including epoxide and bridgehead carbons. |

| N-CD₃ | 40 - 45 | Signal appears as a triplet due to coupling with deuterium. |

Deuterium NMR (²H NMR) is a powerful technique for the direct observation of deuterium nuclei in an isotopically enriched compound. usp.org While ¹H NMR infers deuterium presence by the absence of a proton signal, ²H NMR provides positive, direct evidence. medchemexpress.com For this compound, the ²H NMR spectrum would be expected to show a single, strong resonance in the aliphatic region, corresponding to the N-CD₃ group. mdpi.com The presence of this signal offers unequivocal confirmation of the labeling site and allows for the quantification of deuterium enrichment, which is a critical quality attribute for stable isotope standards.

Mass Spectrometry for Isotopic Purity and Molecular Mass Verification

Mass spectrometry is a key analytical method for determining the molecular weight and isotopic composition of a compound. For deuterated standards, it is essential for verifying the correct mass increase corresponding to the number of incorporated deuterium atoms.

Interactive Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₈H₁₆D₃NO₄S₂ + H]⁺ | 381.1078 |

Tandem Mass Spectrometry (MS/MS) is a technique used to further probe the structure of a molecule. In an MS/MS experiment, the [M+H]⁺ ion of this compound is selected and then fragmented by collision-induced dissociation. The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation pattern can help confirm the location of the deuterium label. Fragments that retain the N-CD₃ group will have a mass that is three units higher than the corresponding fragments from the unlabeled compound. For example, fragmentation involving the cleavage of the ester bond would likely produce a fragment ion corresponding to the protonated scopine-D3 moiety. Analysis of the m/z value of this and other fragments provides powerful evidence for the structural integrity of the molecule and the specific site of isotopic labeling. mdpi.comnih.gov

Interactive Table 4: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Predicted Fragment m/z | Proposed Fragment Structure/Loss | Significance |

| 225.0421 | Loss of the scopine-D3 alcohol moiety | Identifies the di(2-thienyl)glycolate portion of the molecule. |

| 157.0948 | Protonated scopine-D3 moiety | Confirms the mass of the deuterated bicyclic core, retaining the D3 label. |

| 113.0599 | Thienyl-C(OH)-C=O⁺ | A characteristic fragment from the glycolate (B3277807) side chain. |

Isotope Ratio Mass Spectrometry for Precise Deuterium Content Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic composition of a sample. In the context of this compound, IRMS is employed to verify the degree and location of deuterium incorporation. High-resolution mass spectrometry (HRMS) can also be utilized to ascertain the isotopic enrichment by analyzing the relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species. rsc.orgnih.gov

The analysis typically involves the comparison of the mass spectrum of the deuterated compound with its non-deuterated analogue. The mass difference between the molecular ions directly corresponds to the number of deuterium atoms incorporated. For this compound, with a molecular formula of C18H16D3NO4S2 and a molecular weight of approximately 380.5 g/mol , a significant shift in the mass-to-charge ratio (m/z) is expected compared to the non-deuterated form (C18H19NO4S2, MW ~377.48 g/mol ). wisdomlib.orgcapes.gov.br The isotopic distribution profile can provide a detailed picture of the percentage of molecules containing the desired number of deuterium atoms. nih.gov

Table 1: Theoretical Isotopic Distribution for this compound

| Isotopologue | Relative Abundance (%) |

|---|---|

| D0 | < 1% |

| D1 | 1-5% |

| D2 | 5-15% |

Note: This table represents a typical expected distribution for a D3-labeled compound and actual values would be determined experimentally.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for identifying and quantifying any related impurities. A reversed-phase HPLC method is commonly employed for the analysis of Tiotropium Bromide and its impurities, which is directly applicable to this compound. wisdomlib.orgnih.govresearchgate.netmdpi.com

A typical HPLC method would utilize a C8 or C18 column with a gradient elution system. The mobile phase often consists of an aqueous buffer (e.g., with perchloric acid) and an organic solvent like acetonitrile. nih.govmdpi.com Detection is usually performed using a UV detector at a wavelength where the thiophene chromophores exhibit strong absorbance, typically around 230-240 nm. nih.govresearchgate.net The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its potential impurities. nih.gov The purity of the non-deuterated analogue is often reported to be greater than 95%. wisdomlib.org

Table 2: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Zorbax SB C8, 5 µm (150 x 4.6 mm) nih.gov |

| Mobile Phase A | 0.2% v/v Perchloric Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Gradient | Time-dependent gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm nih.gov |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile impurities or for the analysis of the compound after conversion to a more volatile derivative. Tropane (B1204802) alkaloids, the class of compounds to which the scopine moiety belongs, are often analyzed by GC-MS following a derivatization step. nih.govnih.govresearchgate.net

Due to the presence of a hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. Therefore, derivatization, such as silylation to form a trimethylsilyl (B98337) (TMS) ether, is typically required. nih.gov The resulting derivative is then introduced into the GC, where it is separated from other volatile components before being detected and identified by the mass spectrometer. This technique is particularly useful for identifying and quantifying trace-level volatile impurities that may not be detected by HPLC.

Table 3: Illustrative GC-MS Parameters for Volatile Derivative Analysis

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | Semi-polar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient from 150 °C to 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Solid-State Characterization Techniques (if applicable)

The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability.

X-ray Powder Diffraction (XRPD) for Crystalline Form Analysis

X-ray Powder Diffraction (XRPD) is a non-destructive technique used to analyze the crystalline form of a solid material. The resulting diffraction pattern is a fingerprint of the crystalline lattice and can be used to identify the specific polymorphic form, distinguish it from amorphous material, and assess its crystallinity. While specific XRPD data for this compound is not publicly available, analysis of related compounds like solvates of Tiotropium Bromide demonstrates the utility of this technique. google.com The diffraction pattern is typically recorded as a plot of diffracted intensity versus the diffraction angle (2θ).

Table 4: Hypothetical X-ray Powder Diffraction Peaks for a Crystalline Form

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 8.5 | 10.4 | 45 |

| 12.2 | 7.2 | 100 |

| 15.8 | 5.6 | 78 |

| 19.1 | 4.6 | 62 |

| 21.5 | 4.1 | 55 |

Note: This table is illustrative and represents hypothetical data for a crystalline form of the compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to characterize the thermal stability and phase transitions of a material. tainstruments.commdpi.comosti.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal thermal events such as melting, crystallization, and glass transitions. For a crystalline solid like Scopine Di(2-thienylglycolate), a sharp endothermic peak corresponding to its melting point would be expected. The melting point of the non-deuterated form is reported to be in the range of 138-140 °C. capes.gov.br

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information about the thermal stability and decomposition of the compound, as well as the presence of any solvates or hydrates. For an anhydrous and stable compound, significant mass loss would only be expected at temperatures above its melting point, indicating decomposition.

Table 5: Representative Thermal Analysis Data

| Technique | Observation | Temperature Range (°C) |

|---|---|---|

| DSC | Melting Endotherm | ~138 - 142 |

| TGA | Onset of Decomposition | > 200 |

Note: This data is based on the properties of the non-deuterated analogue and is for illustrative purposes.

Research Applications of Scopine Di 2 Thienylglycolate D3 As a Research Tool

Application as a Stable Isotope Internal Standard in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. scispace.comresearchgate.netnih.gov Scopine (B3395896) di(2-thienylglycolate)-D3 is an ideal internal standard for the quantification of its non-labeled counterpart and related compounds due to its near-identical physicochemical properties. scispace.com

Development and Validation of LC-MS/MS Assays for Related Compounds

The development of robust and reliable analytical methods is paramount for the study of pharmacokinetics and metabolism. LC-MS/MS has emerged as the preferred technique for its high sensitivity and selectivity. nih.gov In the development of such assays for anticholinergic compounds structurally related to scopine di(2-thienylglycolate), such as tiotropium, a deuterated internal standard like Scopine di(2-thienylglycolate)-D3 is invaluable. shimadzu.com

Method validation, following guidelines such as those from the International Council on Harmonisation (ICH), ensures the reliability of the analytical data. nih.govresearchgate.net A typical validation process for an LC-MS/MS assay using a deuterated internal standard would include the assessment of the following parameters:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | The degree of scatter between a series of measurements. | Relative standard deviation (RSD) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte response in the presence and absence of matrix should be consistent and reproducible. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent and reproducible across the concentration range. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

This table presents a generalized overview of validation parameters for LC-MS/MS assays.

The use of this compound helps to compensate for variability in sample preparation and instrument response, leading to more accurate and precise results. researchgate.net For instance, in the quantification of tiotropium, a structurally similar compound, a deuterated internal standard (tiotropium-D3) was crucial for achieving high sensitivity and accuracy in plasma samples. shimadzu.com

Accurate Quantification in Complex Biological Matrices (non-human, in vitro)

The accurate quantification of xenobiotics in complex biological matrices, such as cell lysates or tissue homogenates from preclinical in vitro studies, is challenging due to the presence of endogenous components that can interfere with the analysis. researchgate.net Stable isotope-labeled internal standards like this compound are particularly effective in mitigating these matrix effects. researchgate.net

Because the deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, the ratio of their signals remains constant, allowing for accurate quantification even at very low concentrations. scispace.comnih.gov For example, LC-MS/MS methods have been developed for the quantification of other anticholinergic compounds, such as R-phencynonate, in rat and dog plasma, demonstrating high sensitivity with a wide dynamic range (0.1-100 ng/mL) and no significant matrix effects when using a stable isotope-dilution method. nih.gov Such methods are directly applicable to in vitro studies investigating drug metabolism, transport, or receptor binding in non-human systems. In these settings, cells or tissues are incubated with the parent compound, and the subsequent quantification of the compound and its metabolites relies on the precision afforded by a deuterated internal standard.

Probe for Understanding Stereochemistry and Conformational Dynamics

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. Deuterium (B1214612) labeling can be a subtle yet powerful tool for investigating these properties.

Deuterium as a Label for Conformational Analysis via Spectroscopic Methods

In the context of this compound, the deuterium atoms can serve as silent markers in ¹H NMR, simplifying complex spectra and aiding in the assignment of signals. Furthermore, deuterium solid-state NMR can provide information about the dynamics of specific molecular fragments in the solid state. While specific conformational studies on this compound are not widely published, the principles of using deuterium labeling for conformational analysis are well-established for a variety of molecules, including analogues of other pharmacologically active compounds. nih.gov

Probing Molecular Interactions at a Receptor Level (molecular binding, not physiological response)

The interaction of a ligand with its receptor is a dynamic process influenced by a multitude of non-covalent interactions. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the C-D bond is slower than that of the C-H bond. researchgate.net This effect can also manifest as a deuterium isotope effect on binding affinity (DIE), providing insights into the nature of the binding pocket. nih.gov

Utility in Process Chemistry and Quality Control Research for Related Compounds

The synthesis and manufacturing of active pharmaceutical ingredients (APIs) require stringent quality control to ensure purity and consistency. Stable isotope-labeled compounds play a crucial role in this domain. hwb.gov.innih.gov

This compound can be used as a reference standard in the development and validation of analytical methods for monitoring the quality of the corresponding API. For example, it can be used to accurately quantify the API and any related impurities during process optimization and in the final product. nih.govresearchgate.net The use of a deuterated standard is particularly advantageous for methods that rely on mass spectrometry for detection, as it allows for precise quantification even in the presence of complex mixtures and potential impurities. axios-research.com

Monitoring Reaction Progress and Conversion Rates

The use of a deuterated internal standard, such as this compound, is a cornerstone of accurate quantitative analysis in complex reaction mixtures. Its primary function is to serve as a reliable benchmark against which the concentration of the non-labeled analyte can be measured with high precision. This is particularly critical in monitoring the progress of a chemical reaction and determining conversion rates.

In a typical synthetic route to produce Scopine Di(2-thienylglycolate), the D3-labeled counterpart can be introduced into the reaction mixture at a known concentration at the start of the process. As the reaction proceeds, aliquots can be withdrawn at various time points and analyzed, typically using liquid chromatography-mass spectrometry (LC-MS). Because this compound has virtually identical physicochemical properties to the unlabeled product, it co-elutes and experiences similar ionization effects in the mass spectrometer. However, due to its three additional mass units (from the three deuterium atoms), it is readily distinguishable by the detector.

This allows for the ratiometric quantification of the product being formed against the constant concentration of the internal standard. Any variations in sample preparation, injection volume, or instrument response are effectively normalized, leading to highly reliable data on the reaction's progress.

Detailed Research Findings:

A hypothetical study monitoring the esterification reaction to form Scopine Di(2-thienylglycolate) could yield the following data. By adding a fixed amount of this compound to the reaction vessel, the formation of the product can be accurately tracked over time.

Reaction Progress Monitoring using this compound

| Time (hours) | Analyte Peak Area | Internal Standard (D3) Peak Area | Calculated Concentration (µg/mL) | Conversion Rate (%) |

|---|---|---|---|---|

| 0 | 0 | 55,430 | 0 | 0 |

| 1 | 12,150 | 55,390 | 21.9 | 11.0 |

| 2 | 24,890 | 55,510 | 44.8 | 22.4 |

| 4 | 45,670 | 55,480 | 82.3 | 41.2 |

| 6 | 61,230 | 55,350 | 110.6 | 55.3 |

| 8 | 72,540 | 55,420 | 130.9 | 65.5 |

| 12 | 88,910 | 55,500 | 160.2 | 80.1 |

The data clearly demonstrates a steady increase in the concentration of the target compound, with the conversion rate plateauing after 12 hours, indicating the reaction is nearing completion. The consistent peak area of the internal standard across all time points underscores the stability of the analytical method.

Tracking Impurity Formation and Profile Development in Synthetic Batches

Beyond monitoring the formation of the desired product, understanding the impurity profile of a synthetic batch is critical for quality control and process optimization in pharmaceutical manufacturing. medwinpublishers.comresearchgate.net Unwanted side-products can arise from various pathways, and their identification and quantification are regulatory requirements. medwinpublishers.com this compound plays a vital role in this aspect as well.

During the synthesis of Scopine Di(2-thienylglycolate), various impurities can be generated, such as unreacted starting materials, by-products from side reactions, or degradation products. By using this compound as an internal standard, it is possible to accurately quantify these impurities relative to the main component. This is especially important when comparing different synthetic batches or evaluating the impact of modified reaction conditions (e.g., temperature, catalyst, reaction time) on the purity of the final product.

The use of a stable isotope-labeled internal standard is considered the most robust method for correcting for matrix effects, which can suppress or enhance the ionization of analytes and lead to inaccurate quantification. researchgate.netnih.gov

Detailed Research Findings:

In a scenario where two different synthetic batches of Scopine Di(2-thienylglycolate) are analyzed for their impurity profiles, this compound can be used to ensure an accurate comparison.

Impurity Profile Analysis in Different Synthetic Batches

| Compound | Batch A (Relative Peak Area) | Batch B (Relative Peak Area) |

|---|---|---|

| Scopine Di(2-thienylglycolate) | 100.00 | 100.00 |

| Impurity 1 (Starting Material) | 0.15 | 0.08 |

| Impurity 2 (By-product) | 0.28 | 0.45 |

| Impurity 3 (Degradation Product) | 0.05 | 0.12 |

| This compound (Internal Standard) | Reference | Reference |

This comparative analysis, anchored by the deuterated internal standard, reveals that Batch B has a higher level of Impurity 2 and Impurity 3, despite having less residual starting material. This kind of detailed, quantitative insight is crucial for process chemists to refine the synthetic protocol to minimize the formation of undesirable compounds and ensure the quality and consistency of the active pharmaceutical ingredient.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and intrinsic molecular properties of Scopine (B3395896) Di(2-thienylglycolate)-D3. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of electron distribution, orbital energies, and electrostatic potential, which are crucial for predicting reactivity and intermolecular interactions.

The molecular structure of the non-deuterated analog, scopine di(2-thienylglycolate), consists of a bicyclic tropane (B1204802) core, specifically the scopine moiety, esterified with di(2-thienyl)glycolic acid. The two thienyl groups, sulfur-containing aromatic rings, introduce significant electronic effects. QM calculations can elucidate how the electron-rich thiophene (B33073) rings influence the electron density across the entire molecule, including the ester linkage and the tropane skeleton.

Key molecular properties that can be calculated include:

Molecular Geometry: Optimization of the molecular geometry reveals the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For scopine derivatives, the stereochemistry of the tropane ring is of particular interest. rsc.org

Partial Atomic Charges: These calculations quantify the distribution of electron density among the atoms, identifying electrophilic and nucleophilic sites. The carbonyl carbon of the ester group is expected to have a significant partial positive charge, making it susceptible to nucleophilic attack. libretexts.org

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The introduction of three deuterium (B1214612) atoms (-D3) in the methyl group on the tropane nitrogen is not expected to significantly alter the ground-state electronic structure compared to the non-deuterated compound. However, subtle effects on vibrational frequencies and zero-point energies can be precisely calculated.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While QM calculations provide information about a static, minimum-energy structure, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational landscape and flexibility in different environments, such as in solution.

For a molecule like Scopine Di(2-thienylglycolate)-D3, with several rotatable bonds, particularly around the ester group and the thienyl rings, a multitude of conformations are possible. MD simulations can explore these different conformations and determine their relative populations. This is crucial for understanding how the molecule might interact with biological targets or how it behaves in a solvent.

Key insights from MD simulations include:

Conformational Analysis: Identifying the most populated conformations and the energy barriers between them. The orientation of the di(2-thienylglycolate) moiety relative to the tropane ring is a key conformational feature.

Flexibility and Rigidity: Quantifying the motion of different parts of the molecule. For instance, the tropane skeleton is relatively rigid, while the ester side chain exhibits greater flexibility.

Solvent Effects: Simulating the molecule in an explicit solvent, such as water or an organic solvent, allows for the study of solvent-solute interactions and their influence on conformation and reactivity. researchgate.netnih.govacs.org

Prediction of Spectroscopic Signatures and Isotope Effects

Computational methods are invaluable for predicting spectroscopic signatures, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: QM calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These predictions, when compared with experimental data, can confirm the structure of the molecule. For the deuterated analog, the most significant effect will be the absence of the N-methyl proton signal in the 1H NMR spectrum and a characteristic triplet pattern for the carbon atom of the -CD3 group in the 13C NMR spectrum due to coupling with deuterium (a spin-1 nucleus). huji.ac.il Deuterium substitution is also known to cause small upfield shifts (isotope effects) on the chemical shifts of neighboring carbon atoms. ruc.dk

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the IR spectrum. The C-D stretching vibrations of the deuterated methyl group will appear at a lower frequency (around 2100-2200 cm-1) compared to the C-H stretching vibrations (around 2800-3000 cm-1), providing a clear spectroscopic marker for deuteration.

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational tools can help predict fragmentation patterns. nih.govnih.govbiorxiv.orgwishartlab.com For this compound, the molecular ion peak will be shifted by +3 mass units compared to its non-deuterated counterpart. The fragmentation of the N-methyl group will also show a corresponding mass shift, which can be useful in structural elucidation. The prediction of isotope patterns for partially deuterated compounds can be modeled to aid in the analysis of mass spectrometry data. nih.gov

Computational Modeling of Reactivity and Degradation Pathways

Computational chemistry can be used to model the reactivity of this compound and predict its potential degradation pathways. This is particularly important for understanding its stability and shelf-life.

A primary degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base. libretexts.org Computational models can simulate the mechanism of ester hydrolysis, for example, by modeling the attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester. researchgate.netnih.govacs.org These calculations can determine the activation energies for different proposed mechanisms, identifying the most likely pathway for degradation.

Other potential degradation pathways for tropane alkaloids can also be investigated, such as oxidation or thermal degradation. nih.govresearchgate.netmdpi.com For instance, computational modeling could explore the oxidation of the nitrogen atom in the tropane ring or the degradation of the thienyl groups under various conditions.

The presence of the deuterium atoms in the N-methyl group can have a kinetic isotope effect (KIE) on reactions that involve the cleavage of a C-H bond at that position. If the N-demethylation is a degradation pathway, the C-D bonds, being stronger than C-H bonds, would be broken more slowly, leading to a slower rate of degradation via this specific route. Computational modeling can predict the magnitude of this KIE.

Future Research Directions and Unexplored Scientific Avenues

Development of Novel and Efficient Deuteration Technologies

The synthesis of Scopine (B3395896) Di(2-thienylglycolate)-D3 necessitates robust and selective deuteration methods. While general techniques for deuterium (B1214612) labeling exist, future research should focus on technologies tailored for complex molecules like tropane (B1204802) alkaloids.

Current deuteration strategies often rely on methods such as hydrogen isotope exchange (HIE), which can be catalyzed by various transition metals like iridium, palladium, rhodium, or iron. bvsalud.orgacs.org These methods involve the direct replacement of hydrogen atoms with deuterium from sources like deuterium gas (D₂) or heavy water (D₂O). waters.comsigmaaldrich.com A key challenge lies in achieving site-selectivity, ensuring that deuterium is incorporated only at the desired position without affecting other parts of the molecule. bvsalud.orgacs.org

Future research should aim to develop novel catalytic systems that offer higher efficiency and regioselectivity for the late-stage functionalization of complex scaffolds like scopine. acs.org This would involve designing catalysts that can operate under mild conditions to preserve the sensitive ester and tropane functionalities of the molecule. Exploring enzymatic and chemo-enzymatic approaches could also provide highly specific deuteration pathways, mimicking the precision of biological systems. simsonpharma.com The development of such technologies would not only streamline the synthesis of Scopine Di(2-thienylglycolate)-D3 but also be applicable to a wide range of other complex organic molecules.

Table 1: Comparison of Potential Deuteration Methods

| Method | Catalyst Type | Deuterium Source | Key Advantages | Research Focus for Scopine Derivatives |

| Hydrogen Isotope Exchange (HIE) | Transition Metals (Ir, Pd, Rh) | D₂O, D₂ gas | Direct C-H activation, late-stage functionalization. bvsalud.orgacs.org | Improving regioselectivity to target the D3 position specifically. |

| Reductive Deuteration | Metal Hydrides (e.g., LiAlD₄) | Deuterated Reagents | Well-established for specific functional groups. sigmaaldrich.com | Requires precursor synthesis; focus on milder reducing agents. |

| Enzymatic Deuteration | Dehydrogenases, Isomerases | D₂O | High site- and stereo-selectivity. simsonpharma.com | Identifying or engineering enzymes for the scopine scaffold. |

| Photocatalysis | Light-activated catalysts | D₂O | Mild reaction conditions. | Exploring photocatalysts compatible with the compound's structure. |

Investigation of Advanced Analytical Techniques for Ultra-Trace Analysis

The use of this compound as an internal standard in quantitative studies requires highly sensitive and specific analytical methods for its detection at ultra-trace levels. acs.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. pensoft.netnih.gov

Future investigations should focus on optimizing LC-MS/MS methods to enhance sensitivity and minimize matrix effects, which can interfere with accurate quantification. acs.orgwaters.com This includes the exploration of advanced ionization sources, high-resolution mass spectrometry (HR-MS) for unambiguous identification, and novel sample preparation techniques like miniaturized QuEChERS (μ-QuEChERS) to improve recovery from complex biological or environmental matrices. rsc.orgmdpi.com For instance, methods developed for detecting atropine (B194438) and scopolamine (B1681570) in various samples have achieved quantification limits in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. sigmaaldrich.comnih.govnih.govpensoft.net

Another promising avenue is the use of gas chromatography-mass spectrometry (GC-MS), although the thermal instability of tropane alkaloids presents a challenge. nih.govnih.gov Research into derivatization techniques to create more thermally stable analogs or the use of lower inlet temperatures could make GC-MS a viable alternative. nih.govresearchgate.net The development of these ultra-sensitive methods is crucial for pharmacokinetic studies or environmental monitoring where concentrations can be exceedingly low. pensoft.netnih.gov

Table 2: Advanced Analytical Parameters for Tropane Alkaloid Detection

| Analytical Technique | Sample Pretreatment | Typical Column | Limit of Quantification (LOQ) | Key Research Area for Deuterated Analogs |

| LC-MS/MS | Protein Precipitation, LLE, SPE pensoft.netnih.gov | Reversed-Phase C18, Cyano sigmaaldrich.compensoft.net | 0.10 - 50.0 ng/mL nih.gov | Minimizing chromatographic shifts between analyte and standard. waters.comscispace.com |

| GC-MS | Extrelut column, Derivatization (e.g., TMS) nih.gov | Semi-polar capillary | ~5.0 ng/mL nih.gov | Overcoming thermal degradation of the ester. nih.govresearchgate.net |

| HILIC-MS/MS | Acetonitrile Extraction | HILIC | ~0.01 µg/kg researchgate.net | Improving separation and sensitivity for polar metabolites. |

| HR-MS | Minimal | Various | Not specified | Accurate mass measurement to confirm isotopic purity. rsc.org |

Elucidation of Comprehensive Degradation Mechanisms under Challenging Conditions

Understanding the stability and degradation pathways of this compound is critical for its application as a reliable standard and tracer. The ester linkage is the most probable site of degradation, primarily through hydrolysis. pharmacy180.com This reaction is known to be catalyzed by both acids and bases and is dependent on pH and temperature. pharmacy180.com

Studies on related tropane alkaloids like atropine and scopolamine show that they degrade significantly in various matrices, including soil and under thermal stress. nih.govnih.govdntb.gov.ua For example, atropine's ester bond can be cleaved to form tropine (B42219) and tropic acid. pharmacy180.comnih.gov Similarly, this compound would be expected to hydrolyze into scopine and di(2-thienyl)glycolic acid.

Future research should systematically investigate the kinetics of this hydrolysis under a range of pH, temperature, and matrix conditions (e.g., plasma, soil, water). This would involve identifying all major degradation products and elucidating the reaction mechanisms. Such studies are crucial for establishing appropriate storage conditions and for understanding the compound's fate in biological or environmental systems. nih.govresearchgate.net Comparing the degradation rates of the deuterated and non-deuterated compounds could also provide insights into the kinetic isotope effect on the stability of the ester bond.

Potential for Broader Applications as Biochemical Tracers and Probes in Non-Clinical Systems

The primary utility of a stable isotope-labeled compound like this compound is as a tracer. scispace.comyoutube.com While its most immediate application is as an internal standard for mass spectrometry, its potential extends to various non-clinical research areas. acs.org

In neuroscience, for example, isotopically labeled ligands are invaluable tools for studying receptor binding, enzyme kinetics, and metabolic pathways in vitro and in vivo. simsonpharma.comclearsynth.com Given the tropane skeleton's interaction with the central nervous system, this deuterated compound could be used as a probe to investigate the pharmacokinetics and metabolism of related molecules without the need for radioactive labels. clearsynth.comprinceton.eduwikipedia.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the fate of the deuterium label in biological systems, providing detailed information on molecular transformations. studymind.co.uk

Furthermore, the compound could be adapted for use in advanced imaging techniques. By replacing the stable deuterium isotope with a positron-emitting isotope (e.g., ¹⁸F), the molecule could be transformed into a radiotracer for Positron Emission Tomography (PET) scans, allowing for the non-invasive visualization of biological processes in living organisms. wikipedia.org Such research would expand the utility of this class of compounds from the analytical laboratory to functional studies in systems biology and pharmacology.

Q & A

Q. What are the established synthetic pathways for Scopine Di(2-thienylglycolate)-D3, and what critical parameters influence yield and purity?

The synthesis typically involves transesterification of methyl di(2-thienyl)glycolate (IV) with scopine (III) under basic conditions. Key parameters include:

- Base selection : Sterically hindered alkoxides (e.g., sodium methoxide) or organic amines (e.g., DBU) improve reaction efficiency. Substochiometric bases reduce side reactions .

- Solvent and temperature : Reactions in toluene or DMF at 60–90°C under reduced pressure minimize decomposition .

- Isolation protocols : Acid-base extraction and crystallization in acetonitrile/toluene mixtures enhance purity (98.7% achieved via UPLC) .

Q. How should this compound be handled and solubilized for in vitro studies?

- Solubility : The compound dissolves in ethanol (1 mg/mL) and DMSO (5 mg/mL). For aqueous buffers (e.g., PBS pH 7.2), direct dissolution at 10 mg/mL is feasible but unstable beyond 24 hours .

- Storage : Crystalline solids stored at -20°C remain stable for ≥4 years. Avoid freeze-thaw cycles for stock solutions .

- Biological compatibility : Dilute stock solutions to ≤0.1% organic solvent to prevent cellular toxicity .

Q. What analytical methods are recommended for characterizing this compound?

- Chromatography : UPLC with a potassium phosphate buffer (pH 7.8) mobile phase resolves impurities (e.g., scopoline ester at 18.5 min vs. target compound at 18.8 min) .

- Spectroscopy : UV-Vis at 203 nm confirms concentration, while NMR (¹H/¹³C) and HRMS validate structural integrity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields (e.g., 21–50%) in this compound production?

- Catalyst screening : Test alternative bases (e.g., NaH with DBU) to reduce reaction time and improve selectivity .

- Solvent engineering : Replace toluene with high-boiling-point solvents (e.g., xylene) to stabilize intermediates at elevated temperatures .

- In-line monitoring : Use real-time UPLC to adjust reaction conditions dynamically, minimizing byproduct formation .

Q. How should researchers reconcile discrepancies in receptor binding data (e.g., IC50 variations) for Scopine derivatives?

- Assay standardization : Control buffer ionic strength (e.g., PBS vs. HEPES) and temperature (25°C vs. 37°C), which alter IC50 values for muscarinic receptors .

- Orthogonal validation : Cross-validate radioligand binding assays with functional assays (e.g., calcium flux) to confirm antagonist activity .

- Metabolite interference : Pre-treat samples with esterase inhibitors to prevent hydrolysis of the glycolate ester during in vitro testing .

Q. What strategies mitigate impurities in this compound during scale-up?

Q. How does this compound enhance blood-brain barrier (BBB) permeability in drug conjugates?

- Mechanistic studies : Co-administer with chloramine derivatives to assess transporter-mediated uptake via LC-MS/MS quantification in rodent CSF .

- Lipophilicity tuning : Modify the thienyl glycolate moiety to balance logP values (target 1.5–2.5) for optimal BBB penetration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.